Technical Monograph: Methyl 4-(3-cyanophenyl)benzoate
Technical Monograph: Methyl 4-(3-cyanophenyl)benzoate
Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility
CAS Registry Number: 89900-92-5
IUPAC Name: Methyl 3'-cyano[1,1'-biphenyl]-4-carboxylate
Molecular Formula:
Part 1: Structural Architecture & Electronic Properties
Methyl 4-(3-cyanophenyl)benzoate represents a quintessential "push-pull" biphenyl scaffold, extensively utilized in medicinal chemistry as a pharmacophore precursor and in materials science for liquid crystal engineering.
1.1 Electronic Distribution and Geometry
The molecule consists of two phenyl rings connected by a single C-C bond (C1-C1'). The steric repulsion between the ortho-hydrogens prevents the two rings from achieving perfect coplanarity, typically resulting in a dihedral twist of approximately 30–40° in solution.
-
Ring A (Benzoate): Substituted at the para (4) position with a methyl ester (
). This group acts as a moderate electron-withdrawing group (EWG) via induction and resonance, reducing electron density in Ring A. -
Ring B (Benzonitrile): Substituted at the meta (3') position with a cyano group (
). The cyano group is a strong EWG.
This unique meta-para substitution pattern creates a specific electronic gradient across the biphenyl axis, which is critical for:
-
-
Stacking: The electron-deficient nature of the rings facilitates stacking interactions with electron-rich domains in protein binding pockets. -
Metabolic Stability: The biphenyl core is generally resistant to rapid oxidative metabolism compared to flexible alkyl chains.
1.2 Computed Physicochemical Descriptors
-
LogP (Predicted): ~3.4 (Lipophilic, suitable for membrane permeability).
-
Topological Polar Surface Area (TPSA): ~50.1
(Well within the <140 limit for oral bioavailability). -
H-Bond Donors: 0
-
H-Bond Acceptors: 3 (Nitrile N, Ester Carbonyl O, Ester Alkoxy O).
Figure 1: Structural dissection of the Methyl 4-(3-cyanophenyl)benzoate scaffold highlighting electronic effects and binding potential.
Part 2: Synthetic Protocols
The most robust route to CAS 89900-92-5 is the Suzuki-Miyaura Cross-Coupling reaction.[1] This method offers high regioselectivity and tolerance for the ester and nitrile functional groups, which are sensitive to harsher organolithium or Grignard conditions.
2.1 Retrosynthetic Analysis
-
Disconnection: The C1-C1' biaryl bond.
-
Coupling Partner A: Methyl 4-bromobenzoate (Electrophile).
-
Coupling Partner B: 3-Cyanophenylboronic acid (Nucleophile).
2.2 Optimized Experimental Procedure
Note: This protocol is designed for a 10 mmol scale.
Reagents:
-
Methyl 4-bromobenzoate (2.15 g, 10 mmol)
-
3-Cyanophenylboronic acid (1.62 g, 11 mmol, 1.1 equiv)
- (408 mg, 0.5 mmol, 5 mol%)
-
Potassium Carbonate (
) (4.14 g, 30 mmol, 3 equiv) -
Solvent System: 1,4-Dioxane / Water (4:1 ratio, 50 mL)
Step-by-Step Methodology:
-
Degassing (Critical): Sparge the 1,4-dioxane/water mixture with nitrogen or argon for 30 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd catalyst is the #1 cause of low yields.
-
Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide, boronic acid, and base.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90°C under a reflux condenser for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the bromide starting material disappears.
-
Workup:
-
Purification: Recrystallize the crude solid from hot ethanol or purify via flash column chromatography (
, 0-20% EtOAc in Hexanes).
Expected Yield: 85–92% as a white to off-white crystalline solid.
Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl ester.[7]
Part 3: Spectroscopic Identification
To validate the structure of the synthesized compound, compare experimental data against these standard spectral signatures.
3.1 Infrared Spectroscopy (FT-IR)
- (Nitrile): Sharp, weak-to-medium band at 2230 ± 5 cm⁻¹ . This is diagnostic for the cyano group.
- (Ester): Strong, sharp band at 1720 ± 5 cm⁻¹ .
- (Aromatic): Multiple bands in the 1600–1450 cm⁻¹ region.
3.2 Nuclear Magnetic Resonance (¹H NMR, 400 MHz,
)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 8.15 | Doublet (J = 8.5 Hz) | 2H | Ring A (Ortho to Ester) |
| 7.91 | Singlet (Broad) | 1H | Ring B (Pos 2', between CN and link) |
| 7.85 | Doublet (J = 7.8 Hz) | 1H | Ring B (Ortho to CN) |
| 7.70 | Doublet (J = 7.8 Hz) | 1H | Ring B (Para to CN) |
| 7.65 | Doublet (J = 8.5 Hz) | 2H | Ring A (Meta to Ester) |
| 7.58 | Triplet (J = 7.8 Hz) | 1H | Ring B (Meta to CN) |
| 3.96 | Singlet | 3H | Methyl Ester ( |
Part 4: Reactivity & Pharmaceutical Applications
Methyl 4-(3-cyanophenyl)benzoate is not just a final product; it is a high-value divergent intermediate . Its dual functionality allows for selective transformation into various drug-like scaffolds.
4.1 The "Sartan" Pathway (Tetrazole Formation)
The nitrile group at the meta position is a precursor to tetrazoles, a bioisostere of carboxylic acids found in Angiotensin II Receptor Blockers (ARBs) like Valsartan and Losartan.
-
Reagent: Sodium Azide (
) + Triethylamine Hydrochloride ( ). -
Conditions: Toluene/DMF at 110°C.
-
Result: Conversion of the -CN group to a 5-substituted-1H-tetrazole.
4.2 Hydrolysis to Biphenyl Acid
Selective hydrolysis of the ester provides the free carboxylic acid, which can be coupled to amines to form amides (common in kinase inhibitors).
-
Reagent:
in THF/Water. -
Selectivity: Mild conditions preserve the nitrile group while cleaving the ester.
Figure 3: Divergent synthetic utility of the scaffold in medicinal chemistry.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of 5-Substituted-1H-tetrazoles from Nitriles. Synlett, 2000(6), 829–831. (Protocol for Nitrile to Tetrazole conversion).
-
PubChem Compound Summary. (2024). Methyl 4-(3-cyanophenyl)benzoate (CAS 89900-92-5). National Center for Biotechnology Information. Link
-
Gray, G. W., et al. (1973). Liquid Crystals and Molecular Structure: Cyanobiphenyls.[2][8][9][10] Electronics Letters, 9(6), 130-131. (Foundational work on cyanobiphenyl properties).
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- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
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